4-bromo-2-(4-bromophenoxy)-Phenol
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Overview
Description
4-Bromo-2-(4-bromophenoxy)-Phenol is an organic compound characterized by the presence of bromine atoms and phenoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-bromophenoxy)-Phenol typically involves the bromination of phenol derivatives. One common method is the reaction of 4-bromophenol with bromine in the presence of a catalyst or under specific conditions to introduce the bromine atoms at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solvents and catalysts is carefully controlled to achieve the desired reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-bromophenoxy)-Phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .
Scientific Research Applications
4-Bromo-2-(4-bromophenoxy)-Phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-bromophenoxy)-Phenol involves its interaction with specific molecular targets. The bromine atoms and phenoxy groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
4-Bromo-2-(4-bromophenoxy)-Phenol is unique due to its specific substitution pattern and the presence of both bromine atoms and phenoxy groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H8Br2O2 |
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Molecular Weight |
344.00 g/mol |
IUPAC Name |
4-bromo-2-(4-bromophenoxy)phenol |
InChI |
InChI=1S/C12H8Br2O2/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,15H |
InChI Key |
GADOGJSKUPYKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)O)Br |
Origin of Product |
United States |
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